molecular formula C16H16O3S B14270899 2-Phenoxyethyl (phenylsulfanyl)acetate CAS No. 137992-83-7

2-Phenoxyethyl (phenylsulfanyl)acetate

Katalognummer: B14270899
CAS-Nummer: 137992-83-7
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: BEZILNZJKBEXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl (phenylsulfanyl)acetate is an organic compound with the molecular formula C16H16O3S It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and phenylsulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl (phenylsulfanyl)acetate typically involves the esterification of 2-phenoxyethanol with phenylsulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a reactive distillation column where the reactants are continuously fed, and the product is continuously removed. This method enhances the efficiency of the reaction and allows for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl (phenylsulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl (phenylsulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl (phenylsulfanyl)acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenoxyethanol: A related compound with similar structural features but lacks the phenylsulfanyl group.

    Phenylsulfanylacetic acid: Contains the phenylsulfanyl group but lacks the ester linkage.

    Phenoxyacetic acid: Similar in structure but with different functional groups.

Uniqueness

2-Phenoxyethyl (phenylsulfanyl)acetate is unique due to the combination of phenoxy and phenylsulfanyl groups in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

137992-83-7

Molekularformel

C16H16O3S

Molekulargewicht

288.4 g/mol

IUPAC-Name

2-phenoxyethyl 2-phenylsulfanylacetate

InChI

InChI=1S/C16H16O3S/c17-16(13-20-15-9-5-2-6-10-15)19-12-11-18-14-7-3-1-4-8-14/h1-10H,11-13H2

InChI-Schlüssel

BEZILNZJKBEXRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOC(=O)CSC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.